![molecular formula C17H14O5 B2750225 (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 210360-63-7](/img/structure/B2750225.png)
(2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, commonly known as 2,4-DMBF, is a naturally occurring benzofuran derivative found in a variety of plants and fungi. It is a valuable chemical for scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis Techniques and Derivatives
Synthetic Studies of Sesamol Derivatives : This study focused on the synthesis of sesamol derivatives, which are structurally related to the compound of interest. Sesamol derivatives, such as 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, were synthesized through dehydration and catalytic hydrogenation processes, illustrating the versatility of benzofuran derivatives in organic synthesis (Fukui, Nakayama, & Tanaka, 1969).
Nano-Structured Ceria Recovery : Benzoxazine dimers, related to the query compound, have been used as novel ligands for rare earth metal ions, demonstrating the compound's potential in the synthesis of nano-materials. This study outlines a method for recovering nano-structured ceria (CeO2) from cerium(III)-benzoxazine dimer complexes, suggesting applications in material science and catalysis (Veranitisagul et al., 2011).
Lignan, Benzofuran, and Sesquiterpene Derivatives : Research on the roots of Leontopodium alpinum and L. leontopodioides led to the isolation of new compounds, including a benzofuran derivative. These findings highlight the natural occurrence and diversity of benzofuran compounds, with potential implications for developing new pharmaceuticals or bioactive materials (Dobner et al., 2003).
Palladium-Catalyzed Synthesis : A study on the palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols used formic acid as the CO source. This method provides a novel route for synthesizing benzofuran derivatives, underscoring the compound's relevance in organic synthesis and potential pharmacological applications (Li et al., 2017).
Applications in Material Science and Chemistry
Corrosion Inhibitors : Schiff bases, including structures similar to the compound of interest, have been explored as corrosion inhibitors for mild steel in acidic environments. This research demonstrates the compound's potential utility in industrial applications, offering insights into designing more efficient corrosion inhibitors (Jamil et al., 2018).
Antioxidant Activity : The synthesis of benzofuran derivatives via Strecker reaction and their antioxidant activity study showcases the potential health and pharmaceutical applications of these compounds. This area of research suggests that benzofuran derivatives, related to the query compound, could serve as leads for the development of new antioxidant agents (Ezzatzadeh & Hossaini, 2018).
properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-12-5-3-10(14(9-12)21-2)7-16-17(19)13-6-4-11(18)8-15(13)22-16/h3-9,18H,1-2H3/b16-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKDSSOVVTVBDK-APSNUPSMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.